molecular formula C21H14ClF3N2O3 B3141050 Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-90-2

Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3141050
CAS No.: 478067-90-2
M. Wt: 434.8 g/mol
InChI Key: UNTVTPRKHBRMHS-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a complex organic compound characterized by its multi-ring structure that includes a pyridine and an indole component, decorated with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:

  • Formation of Pyridinyl Oxy Intermediate: : The first step involves the chlorination of 3,5-bis(trifluoromethyl)pyridine to introduce the chloro group.

  • Coupling with Indole Derivative: : The chlorinated pyridine is then coupled with an indole derivative via a nucleophilic substitution reaction.

  • Esterification: : The final step is the esterification of the resulting compound with ethyl chloroformate to form the ethyl carboxylate ester.

Industrial Production Methods

In an industrial setting, large-scale synthesis may employ automated reactors with precise control over temperature, pressure, and reactant flow to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction conditions.

Chemical Reactions Analysis

Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Hydrogenation or reduction with lithium aluminum hydride can reduce specific functional groups, modifying the compound's overall structure.

  • Substitution: : Halogen groups in the compound can be replaced by other nucleophiles under appropriate conditions.

Common reagents in these reactions include strong oxidizers, reducing agents, and nucleophiles. Major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

  • Chemistry: : Serves as an intermediate in organic synthesis, especially in creating compounds with pharmaceutical potential.

  • Biology: : Used in the study of enzyme interactions and receptor binding due to its complex structure and multiple functional groups.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound often involves interactions at the molecular level with specific targets, such as enzymes or receptors. It may bind to these targets through a combination of hydrogen bonding, Van der Waals forces, and hydrophobic interactions, modulating the activity of biological pathways.

Comparison with Similar Compounds

Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can be compared to other compounds like:

  • Fluoroquinolones: : Known for their antibacterial properties.

  • Trifluoromethylpyridines: : Often used in agrochemicals and pharmaceuticals.

  • Indole derivatives: : Widely studied for their diverse biological activities.

Hope that satisfies your curiosity and need for detailed information!

Properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O3/c1-2-29-20(28)18-14-7-6-13(10-17(14)27-8-4-3-5-16(18)27)30-19-15(22)9-12(11-26-19)21(23,24)25/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTVTPRKHBRMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate

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